methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound is known for its diverse biological activities, including potential neuroprotective, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in solvents like methanol or tetrahydrofuran (THF) under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins. It exerts its effects by inhibiting endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . This inhibition leads to reduced production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), contributing to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit various biological activities, including anticancer and antibacterial properties.
Triazole-Pyrimidine Hybrids: These compounds also show neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards molecular targets .
Properties
Molecular Formula |
C16H15ClN2O3S |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3S/c1-8-12(15(21)22-3)13(10-5-4-6-11(17)7-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3 |
InChI Key |
YSENWLDZXMHXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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